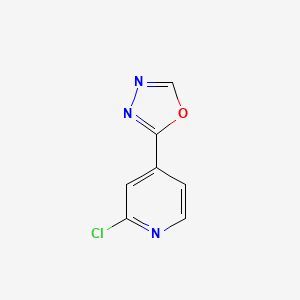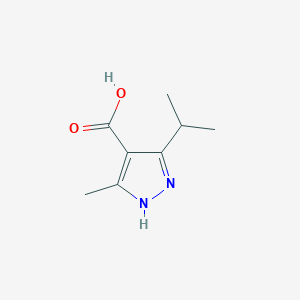
Acide 5-isopropyl-3-méthyl-1H-pyrazole-4-carboxylique
Vue d'ensemble
Description
5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C8H12N2O2 . It is a type of pyrazole, which is a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Applications De Recherche Scientifique
Élément central des dérivés du pyrazole
Le pyrazole, caractérisé par une structure hétérocyclique à cinq chaînons comportant deux atomes d'azote voisins, sert d'élément central . Les pyrazoles occupent une place privilégiée en tant que structures polyvalentes dans divers secteurs de l'industrie chimique, notamment la médecine et l'agriculture .
Activités biologiques
Les pyrazoles présentent des activités biologiques diverses, englobant des rôles tels que les agents antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, anticancéreux et antidiabétiques . Ces propriétés ont suscité un intérêt considérable de la part des chercheurs .
Synthèse de dérivés du pyrazole
La synthèse de dérivés du pyrazole implique diverses méthodes pour accéder à la fraction pyrazole. Ces méthodes vont de l'utilisation de catalyseurs à métaux de transition et de réactions de photoréduction à l'emploi de processus monotope multicomposants, de réactifs nouveaux et de types de réactions innovants .
Inhibiteur de la D-aminoacide oxydase (DAO)
L'acide 3-méthylpyrazole-5-carboxylique est un inhibiteur puissant et sélectif de la D-aminoacide oxydase (DAO) . Il protège les cellules DAO du stress oxydatif induit par la D-sérine .
Gestion de la douleur
L'acide 3-méthylpyrazole-5-carboxylique prévient spécifiquement la douleur tonique induite par le formol . Ceci suggère des applications potentielles dans la gestion de la douleur.
Activité antifongique
Une série de nouveaux amides d'acide 3-(difluorométhyl)-1-méthyl-1H-pyrazole-4-carboxylique, apparentés au composé en question, ont été synthétisés et testés contre sept champignons phytopathogènes . La plupart d'entre eux ont montré des activités modérées à excellentes .
Analyse Biochimique
Biochemical Properties
5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit D-amino acid oxidase (DAO), an enzyme that catalyzes the oxidative deamination of D-amino acids . This inhibition protects DAO cells from oxidative stress induced by D-Serine. Additionally, 5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid interacts with other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their activity and stability.
Cellular Effects
The effects of 5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of DAO leads to reduced oxidative stress in cells, thereby protecting them from damage. Furthermore, 5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid has been shown to prevent formalin-induced tonic pain, indicating its potential role in pain management .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound has been associated with sustained inhibition of DAO and reduced oxidative stress in cells .
Dosage Effects in Animal Models
The effects of 5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits DAO and reduces oxidative stress without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including cellular damage and impaired metabolic function. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as DAO, influencing metabolic flux and metabolite levels. The compound’s inhibition of DAO affects the metabolism of D-amino acids, leading to altered levels of these metabolites in cells. Additionally, 5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid may interact with other metabolic enzymes, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its efficacy. The compound’s hydrophobic nature allows it to interact with lipid membranes, influencing its distribution within cellular compartments .
Subcellular Localization
The subcellular localization of 5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its interaction with DAO occurs primarily in the mitochondria, where the enzyme is localized. This subcellular targeting enhances the compound’s inhibitory effects on DAO and its protective role against oxidative stress .
Propriétés
IUPAC Name |
5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4(2)7-6(8(11)12)5(3)9-10-7/h4H,1-3H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAJNSBKLLEPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234177-05-9 | |
| Record name | 3-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3-Phenylpropoxy)phenyl]methanol](/img/structure/B1460808.png)
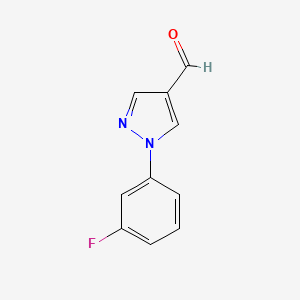
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide](/img/structure/B1460810.png)
![2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1460812.png)
![2-{[1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B1460813.png)
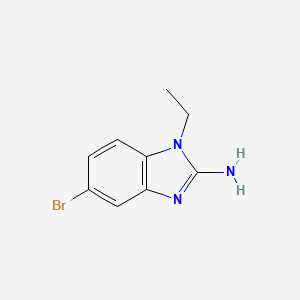
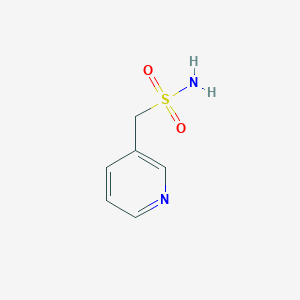

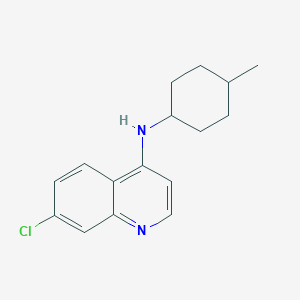
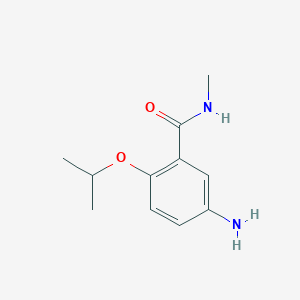
![1-(Chloroacetyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B1460827.png)
